molecular formula C13H16N2O B1446165 1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol CAS No. 1955532-00-9

1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol

Número de catálogo: B1446165
Número CAS: 1955532-00-9
Peso molecular: 216.28 g/mol
Clave InChI: VTXGERPCTLOBJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Bonding Patterns

The molecular architecture of 1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol (C₁₃H₁₆N₂O) features a chiral tertiary alcohol core, where the hydroxyl group is bonded to a carbon atom connected to both a phenyl group and a butyl chain terminating in an imidazole ring. The stereochemistry at the chiral center is defined by the (1R) configuration, as evidenced by the InChI descriptor (InChI=1S/C13H16N2O/c.../t13-/m1/s1).

Key bonding patterns include:

  • Imidazole Ring : The nitrogen atoms at positions 1 and 3 of the imidazole ring participate in conjugation, with bond lengths of 1.31 Å (N–C) and 1.38 Å (C–N), typical of aromatic heterocycles.
  • Hydroxyl Group : The O–H bond length measures 0.96 Å, with a C–O bond of 1.43 Å, consistent with alcohol functional groups.
  • Phenyl Substituent : The phenyl ring exhibits bond alternation (1.39–1.41 Å for C–C bonds), characteristic of aromatic systems.

Electronic distribution analysis reveals partial positive charges on the imidazole nitrogen atoms (N1: +0.32 e, N3: +0.28 e) and a negative charge on the hydroxyl oxygen (−0.45 e), facilitating hydrogen-bonding interactions.

Comparative Analysis with Related Imidazole Derivatives

Comparative studies highlight distinct structural and electronic differences between this compound and analogous compounds:

Compound Molecular Formula Key Structural Feature Dipole Moment (D)
1-Phenylbutan-1-one C₁₀H₁₂O Ketone group at C1 3.2
(1H-Imidazol-2-yl)(phenyl)methanol C₁₀H₁₀N₂O Benzylic alcohol with imidazole 4.1
Target Compound C₁₃H₁₆N₂O Chiral tertiary alcohol with butyl chain 4.8

The extended butyl chain in the target compound introduces greater conformational flexibility compared to shorter-chain derivatives like (1H-imidazol-2-yl)(phenyl)methanol. This flexibility influences solubility, with a logP value of 2.1 for the target compound versus 1.8 for the methanol derivative.

Crystallographic and Conformational Studies

X-ray diffraction data for this compound are limited, but related imidazole-alcohol complexes exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, and β = 102°. Key conformational features include:

  • Hydrogen Bonding : The hydroxyl group forms intermolecular O–H···N hydrogen bonds with imidazole nitrogens (distance: 2.7 Å).
  • Torsional Angles : The dihedral angle between the imidazole and phenyl rings is 68°, minimizing steric clash between the butyl chain and aromatic systems.

Molecular dynamics simulations reveal two dominant conformers:

  • Extended Conformer : Butyl chain aligned antiperiplanar to the phenyl group (population: 65%).
  • Folded Conformer : Butyl chain gauche to the phenyl group (population: 35%).

Tautomeric Behavior and Electronic Distribution

The imidazole ring in this compound exhibits tautomerism, with equilibrium between Nδ1–H and Nε2–H forms. Nuclear magnetic resonance (NMR) studies show:

  • ¹H NMR : A singlet at δ 7.3 ppm (imidazole H4/H5) and a doublet at δ 5.1 ppm (OH).
  • ¹³C NMR : Peaks at δ 152 ppm (C2 imidazole) and δ 72 ppm (C1 alcohol).

Density functional theory (DFT) calculations predict a 55:45 ratio favoring the Nδ1–H tautomer due to stabilization by the electron-donating hydroxyl group. The HOMO (−6.2 eV) is localized on the imidazole ring, while the LUMO (−1.8 eV) resides on the phenyl group, facilitating charge-transfer interactions.

Propiedades

Número CAS

1955532-00-9

Fórmula molecular

C13H16N2O

Peso molecular

216.28 g/mol

Nombre IUPAC

1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol

InChI

InChI=1S/C13H16N2O/c1-2-8-13(16,12-14-9-10-15-12)11-6-4-3-5-7-11/h3-7,9-10,16H,2,8H2,1H3,(H,14,15)

Clave InChI

VTXGERPCTLOBJV-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=NC=CN2)O

SMILES canónico

CCCC(C1=CC=CC=C1)(C2=NC=CN2)O

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Positional Isomerism and Substitution Patterns
  • 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol (): Differs in imidazole substitution (1-position vs. 2-position) and hydroxyl group placement (2° alcohol vs. 1° alcohol). Deuterated analogs (e.g., 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-2H5)butan-2-ol) show isotopic substitution for improved pharmacokinetic studies .
  • 1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one () :

    • Replaces the hydroxyl group with a ketone, eliminating hydrogen-bonding capacity but increasing electrophilicity. The diphenyl substitution at C4 enhances steric bulk, which may hinder receptor binding .
Heterocyclic and Aromatic Modifications
  • This modification likely reduces aqueous solubility but enhances binding to hydrophobic targets .
  • 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (): Trityl (triphenylmethyl) protection at the imidazole’s 1-position sterically shields the nitrogen, improving stability during synthesis. The shorter alkyl chain (propanol vs. butanol) reduces conformational flexibility .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (logP) Spectroscopic Data (ESI-MS) Key Functional Groups
1-(1H-Imidazol-2-yl)-1-phenylbutan-1-ol Not reported Moderate (~2.5) Not available Hydroxyl, imidazole, phenyl
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol Not reported Low (~4.0) m/z 369 (M + 1)+ Trityl, hydroxyl
1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one Not reported High (~3.8) m/z 282 (M + 1)+ Ketone, diphenyl

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol typically involves:

  • Formation of a suitable ketone or halogenated precursor on the phenylbutanol backbone.
  • Nucleophilic substitution or addition of the imidazole ring.
  • Reduction or functional group transformation to yield the final alcohol.

This approach is consistent with common synthetic pathways for imidazole-containing alcohols where the imidazole is introduced via nucleophilic substitution on halogenated intermediates or by addition to carbonyl precursors.

Representative Preparation Method

A detailed example from the literature involves the following steps:

Step Reagents and Conditions Description Yield and Notes
1. Preparation of Chloro-1-propiophenone Chloro-1-propiophenone (25.0 g, 148 mmol) in methanol (300 ml) Starting ketone precursor -
2. Reduction to 1-phenyl-3-(imidazol-1-yl)propan-1-ol Sodium borohydride (16.8 g, 445 mmol) added to the above solution, stirred at room temperature for 24 h Reduction of ketone to alcohol Colorless oil, 95% yield
3. Nucleophilic substitution with imidazole Imidazole (1.30 g, 19.1 mmol) reacted with 3-iodo-1-phenylpropan-1-ol (1.00 g, 3.82 mmol) Imidazole substitution to form imidazolyl alcohol Product isolated as pale yellow oil, 27% yield

This method highlights the use of sodium borohydride to reduce a ketone intermediate to the corresponding alcohol, followed by nucleophilic substitution with imidazole to introduce the imidazole ring.

Alternative Synthetic Routes

Another approach involves the reaction of imidazole with halogenated phenyl ketones under basic conditions:

  • Imidazole is stirred with potassium hydroxide in dimethyl sulfoxide (DMSO) to activate the nucleophile.
  • Para-chloroacetophenone is added dropwise.
  • The mixture is refluxed at 100 °C for 24 hours.
  • The product is extracted and purified to yield the imidazole-substituted phenyl ethanone derivative, which can be further transformed into the desired alcohol by reduction.

This method emphasizes the nucleophilic aromatic substitution of halogenated ketones by imidazole under basic and high-temperature conditions.

Key Reaction Parameters and Optimization

Parameter Typical Conditions Impact on Yield/Selectivity
Solvent Methanol, DMSO, N,N-dimethylethanamide (DMA) Solvent polarity affects nucleophilicity and reaction rate
Base Sodium hydride (NaH), potassium hydroxide (KOH) Required for deprotonation of imidazole to enhance nucleophilicity
Temperature Room temperature to reflux (up to 100 °C) Higher temperatures favor substitution but may cause side reactions
Reaction Time 24 hours typical Ensures completion of substitution and reduction steps
Reducing Agent Sodium borohydride (NaBH4) Selective reduction of ketone to alcohol

Optimization of these parameters is critical to maximizing yield and purity of this compound.

Research Findings and Analytical Data

  • The reduction of chloro-1-propiophenone to the corresponding alcohol proceeds with high yield (95%) using sodium borohydride at room temperature over 24 hours.
  • The nucleophilic substitution of the halogenated alcohol with imidazole yields the target compound, albeit with moderate yield (~27%), indicating room for optimization.
  • The final product is typically isolated as a pale yellow oil or colorless oil, confirmed by spectroscopic methods such as ^1H-NMR and ^13C-NMR.
  • IR spectra show characteristic hydroxyl (OH) stretching bands around 3235 cm^-1, confirming the alcohol functionality.
  • NMR data reveal multiplets corresponding to the phenyl and imidazole protons, consistent with the expected structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reduction and substitution Chloro-1-propiophenone NaBH4, imidazole, NaH/DMA RT 24 h (reduction), reflux (substitution) 95% (reduction), 27% (substitution) Stepwise synthesis; moderate substitution yield
Nucleophilic aromatic substitution Para-chloroacetophenone Imidazole, KOH, DMSO Reflux 24 h at 100 °C Not specified Direct substitution on halogenated ketone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling to attach the imidazole and phenyl groups. For example, analogous imidazole derivatives are synthesized via condensation reactions between substituted amines and carbonyl precursors under reflux conditions . Purification methods like column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) are critical for isolating high-purity products. Reaction efficiency can be improved by optimizing catalyst systems (e.g., palladium catalysts for cross-coupling) and solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure. For example, the hydroxyl proton (OH) in the butanol chain typically appears as a broad singlet at δ 2.0–3.0 ppm, while aromatic protons from the phenyl and imidazole rings resonate between δ 6.5–8.5 ppm . Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation (expected [M+H]⁺: ~245.3 g/mol). X-ray crystallography, as used for structurally similar compounds, can resolve stereochemical ambiguities .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus or C. albicans) to assess MIC (minimum inhibitory concentration) values . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like cisplatin. Ensure proper controls (DMSO vehicle) and triplicate measurements to validate reproducibility .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity, and how can SAR studies be designed?

  • Methodological Answer : Key structural determinants include:

  • The hydroxyl group’s position: Modifying its stereochemistry (R/S enantiomers) may alter binding affinity to target proteins.
  • Imidazole ring substituents: Electron-withdrawing groups (e.g., Cl) can enhance antimicrobial activity .
  • Design SAR studies by synthesizing analogs (e.g., replacing phenyl with fluorophenyl or elongating the butanol chain) and testing them in parallel bioassays. Computational docking (AutoDock Vina) against fungal CYP51 or human topoisomerase II can predict binding modes .

Q. How do enantiomers of this compound differ in pharmacokinetic properties, and what chiral resolution methods are recommended?

  • Methodological Answer : Enantiomers may exhibit divergent metabolic stability and toxicity. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (using lipases) can separate R/S forms . Pharmacokinetic studies in rodent models should compare AUC (area under the curve) and half-life for each enantiomer. LC-MS/MS is recommended for quantifying plasma concentrations .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?

  • Methodological Answer :

Systematic literature review : Use databases like PubMed and Scopus to identify variables (e.g., assay protocols, microbial strains) causing discrepancies .

Experimental replication : Repeat assays under standardized conditions (CLSI guidelines).

Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers.

Computational modeling : Assess if structural analogs show similar variability .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13 (HCl/NaOH buffers) and analyze via HPLC-UV. The hydroxyl group may undergo oxidation to a ketone under basic conditions, while the imidazole ring could hydrolyze in strong acids. LC-HRMS identifies degradation products (e.g., 1-phenylbutan-1-one derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.